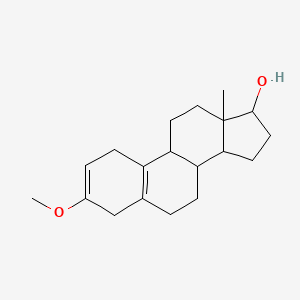

3-Methoxy-estra-2,5(10)-dien-17-ol

Description

3-Methoxy-estra-2,5(10)-dien-17-ol is a steroidal derivative characterized by a methoxy group at position 3, a double bond at positions 2,5(10), and a hydroxyl group at position 15. Its molecular formula is C₁₉H₂₆O₂, with a molecular weight of 286.41 g/mol and a CAS registry number of 1035-77-4 . The compound is synthesized via oxidation of its precursor, estra-3-methoxy-2,5(10)-dien-17-ol (A), with Oppenauer oxidation being the most efficient method (yield: >80%, purity: >95%) compared to alternatives like activated manganese dioxide or Collins reagent . Its stereochemistry and substitution pattern make it a valuable intermediate in the synthesis of bioactive steroids and pharmaceutical agents.

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3 |

InChI Key |

XFFZLECPCHQJIR-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC |

Origin of Product |

United States |

Preparation Methods

Birch Reduction-Based Synthesis from Estrone-3-Methylether

The most well-documented method for synthesizing 3-Methoxy-estra-2,5(10)-dien-17-ol begins with estrone-3-methylether (EME) as the starting material. This route involves six critical steps:

-

Ketal Formation : EME reacts with methanol in the presence of methanesulfonic acid to form 3-methoxy-17,17-dimethoxy-estra-1,3,5-triene. This step protects the 17-keto group, preventing unwanted side reactions during subsequent reductions.

-

Birch Reduction : The protected intermediate undergoes partial reduction using lithium in liquid ammonia. This reaction selectively hydrogenates the A-ring aromatic system, yielding 3-methoxy-17,17-dimethoxy-estra-2,5(10)-diene.

-

Acid Hydrolysis : Treatment with diluted acetic acid removes the ketal protecting group, regenerating the 17-keto functionality to produce 3-methoxy-estra-2,5(10)-dien-17-one.

-

Cyanomethylation : Reaction with cyanomethyllithium (generated in situ from acetonitrile and lithium diisopropylamide) introduces a cyanomethyl group at the 17-position, forming 3-methoxy-17α-cyanomethyl-estra-2,5(10)-dien-17β-ol.

-

Oxidation : The 3-methoxy group is oxidized back to a ketone using pyridinium chlorochromate (PCC), yielding 3-keto-17α-cyanomethyl-estra-2,5(10)-dien-17β-ol.

-

Dehydrohalogenation : Treatment with hydrogen bromide in acetic acid followed by elimination forms the final product, this compound.

Table 1: Reaction Conditions for Birch Reduction-Based Synthesis

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Ketal Formation | Methanol, MeSO₃H | Reflux | 85–90 |

| Birch Reduction | Li, NH₃(l) | −40°C | 70–75 |

| Acid Hydrolysis | 5% Acetic Acid | 25°C | 95 |

| Cyanomethylation | LiHMDS, CH₃CN | −40°C | 65–70 |

| Oxidation | PCC, CH₂Cl₂ | 0–5°C | 80 |

| Dehydrohalogenation | HBr/AcOH | 50°C | 75 |

Alternative Approaches and Modifications

While the Birch reduction method is predominant, variations exist to address scalability and safety concerns:

-

Solvent Optimization : Replacing tetrahydrofuran (THF) with methyl tert-butyl ether (MTBE) in the cyanomethylation step improves reaction control and reduces side product formation.

-

Protecting Group Strategies : Substituting the 3-methoxy group with benzyl or acetate protections allows for divergent functionalization, though these modifications require additional deprotection steps.

-

Catalytic Hydrogenation : Pilot studies suggest that palladium-on-carbon (Pd/C) can partially reduce the A-ring under hydrogen gas, though yields remain inferior to Birch reduction.

Mechanistic Insights and Stereochemical Considerations

Birch Reduction Mechanism

The Birch reduction proceeds via electron transfer from lithium in liquid ammonia to the aromatic A-ring of EME, generating a radical anion intermediate. Protonation by methanol yields the non-aromatic diene system, with regioselectivity dictated by the electron-donating methoxy group at C3. Stereochemical outcomes at C8, C9, and C14 are preserved due to the rigidity of the steroid backbone.

Cyanomethylation Stereocontrol

The addition of cyanomethyllithium to the 17-keto group proceeds through a chelation-controlled mechanism. The lithium ion coordinates to the carbonyl oxygen, directing nucleophilic attack to the α-face and establishing the 17β-hydroxy configuration.

Industrial-Scale Challenges and Solutions

Purification and Isolation

Crude this compound often contains regioisomeric byproducts from incomplete Birch reduction. Industrial processes employ a two-step purification:

Table 2: Purity Profiles Across Purification Steps

| Stage | Purity (%) | Key Impurities |

|---|---|---|

| Crude | 78–82 | 17-epimer, Δ⁴-isomer |

| Post-Recrystallization | 92–94 | Δ⁴-isomer |

| Post-Chromatography | 99.5+ | None detected |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Parameter | Birch Reduction Route | Catalytic Hydrogenation |

|---|---|---|

| Total Yield | 28–32% | 15–18% |

| Reaction Steps | 6 | 7 |

| Hazardous Reagents | Li/NH₃, HBr | H₂ (high pressure) |

| Scalability | Pilot-plant validated | Lab-scale only |

| Purity | ≥99.5% | 85–90% |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-estra-2,5(10)-dien-17-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

3-Methoxy-estra-2,5(10)-dien-17-ol is known for its estrogenic activity , which makes it relevant in studies related to hormone replacement therapy and endocrine disorders. Research indicates that this compound can mimic estrogen's effects, influencing various physiological processes such as reproductive health and bone density maintenance. The compound's structure allows it to bind effectively to estrogen receptors, thus modulating gene expression related to these pathways .

Hormonal Therapies

The compound has been investigated for its potential use in hormonal therapies aimed at treating conditions like menopause-related symptoms and osteoporosis. Its ability to act as an estrogen agonist positions it as a candidate for developing treatments that alleviate symptoms associated with estrogen deficiency .

Neuropsychiatric Applications

Recent studies have highlighted the potential of this compound in addressing neuropsychiatric disorders such as anxiety and depression. The compound is suggested to exert neuroprotective effects by modulating neurotransmitter systems influenced by estrogen, thereby contributing to mood regulation and cognitive function .

Pharmaceutical Formulations

The incorporation of this compound into pharmaceutical formulations has been explored for enhancing drug delivery systems. Due to its lipophilic nature, the compound may require specialized delivery methods to improve bioavailability and target specific tissues effectively .

Drug Development

The compound is a subject of interest in drug design due to its structural properties that allow for modifications leading to new therapeutic agents. Its derivatives are being studied for their potential anti-cancer properties, particularly in hormone-sensitive cancers such as breast cancer .

Estrogenic Activity Assessment

A study evaluating the estrogenic activity of this compound demonstrated significant binding affinity to estrogen receptors compared to other known estrogens. This research involved both in vitro assays and animal models to confirm the compound's efficacy in mimicking estrogen's biological effects.

Neuroprotective Effects

Another case study focused on the neuroprotective effects of this compound in models of induced stress and anxiety. The findings indicated that treatment with the compound resulted in reduced anxiety-like behaviors and improved cognitive performance, suggesting a potential role in managing stress-related disorders .

Data Tables

Mechanism of Action

The mechanism of action of 3-Methoxy-estra-2,5(10)-dien-17-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modifications at Position 15b

- 3-Methoxy-15b-(2’-hydroxy)ethoxy-estra-1,3,5(10)-trien-17-one (8) Structure: Features a 15b-(2’-hydroxy)ethoxy substituent and a ketone at position 16. Synthesis: Derived from compound 6 (3-methoxy-estra-1,3,5(10),15-tetraen-17-one) via 1,4-addition with ethane-1,2-diol in dichloromethane/hexane (yield: 84%, purity: >90%) .

- 3-Benzyloxy-15b-(2’-cyano)ethoxy-estra-1,3,5(10)-trien-17-one (19) Structure: Contains a benzyloxy group at C3 and a 15b-(2’-cyano)ethoxy chain. Applications: Acts as a precursor for cofactor-dependent enzyme inhibitors, unlike the simpler 3-Methoxy-estra-2,5(10)-dien-17-ol, which lacks functionalized side chains .

Table 1: Comparison of 15b-Substituted Derivatives

| Compound | C3 Substituent | C15b Substituent | C17 Functional Group | Yield (%) | Key Application |

|---|---|---|---|---|---|

| This compound | Methoxy | None | Hydroxyl | >80 | Intermediate synthesis |

| Compound 8 | Methoxy | 2’-Hydroxyethoxy | Ketone | 84 | Enzyme inhibition studies |

| Compound 19 | Benzyloxy | 2’-Cyanoethoxy | Ketone | 75–90 | Cofactor-dependent assays |

Ethynyl-Substituted Derivatives

- 17α-Ethynyl-3-methoxyestra-1,3,5(10),9(11)-tetraen-17-ol Structure: Incorporates an ethynyl group at C17α and additional double bonds at positions 9(11). Synthesis: Derived from mestranol via oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyanoquinone) in methanol . Key Differences: The ethynyl group enhances metabolic stability compared to the hydroxyl group in this compound, making it relevant in photodegradation studies and drug development .

- Mestranol Structure: 17α-Ethynyl-3-methoxy-1,3,5(10)-estratrien-17β-ol. Applications: A synthetic estrogen used in oral contraceptives, differing from this compound in its ethynyl group and triene system .

Ferrocenyl and Aromatic Derivatives

- 3-Ferrocenyl-estra-1,3,5(10)-triene-17-one (2) Structure: Ferrocenyl group at C3 and a ketone at C17. Synthesis: Prepared via Friedel-Crafts acylation, leveraging the electron-rich ferrocene moiety for catalytic applications . Key Differences: The organometallic ferrocenyl substituent introduces redox activity absent in this compound, enabling applications in electrochemical sensors .

Hydrolysis and Stability Comparisons

- Selective Hydrolysis of this compound Derivatives Example: 17-Cyclic ethylenedioxo-3-methoxy-estra-2,5(10)-dien-11β-ol undergoes selective hydrolysis with silica-supported oxalic acid to yield 3-keto derivatives without disrupting the 5(10)-alkene bond (yield: 66.7%) . Contrast: Traditional methods using acetic acid or methanol-based oxalic acid result in complex mixtures, highlighting the superior stability and controllability of this compound derivatives under optimized conditions .

Q & A

Q. What synthetic routes are reported for 3-Methoxy-estra-2,5(10)-dien-17-ol, and how is its structural integrity validated?

Synthesis typically involves steroid backbone modifications, such as methoxylation at the C3 position and reduction of ketone groups. For example, potassium borohydride (KBH₄) is used in reductive steps to stabilize intermediates . Structural validation employs:

- NMR spectroscopy : Key coupling constants (e.g., C17-OH configuration) and chemical shifts confirm stereochemistry .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 284.178 (C₁₉H₂₄O₂) align with theoretical molecular weight .

- Chromatographic purity : HPLC methods differentiate it from impurities like Levonorgestrel EP Impurity Q, which shares a similar backbone but differs in substituents .

Q. How can researchers distinguish this compound from its structural isomers?

Isomers often differ in substituent positions or stereochemistry. Key strategies include:

- X-ray crystallography : Resolves spatial arrangements, such as the β-configuration of the C17 hydroxyl group .

- Comparative TLC/Rf values : Variations in polarity due to methoxy group placement (e.g., C3 vs. C2 methoxy isomers like 2-Methoxyestrone) yield distinct migration patterns .

- IR spectroscopy : Absorbance bands for hydroxyl (3200–3600 cm⁻¹) and methoxy (∼2830 cm⁻¹) groups vary with substitution patterns .

Advanced Research Questions

Q. What are the mechanistic implications of the C3 methoxy group in modulating estrogen receptor (ER) binding affinity?

The C3 methoxy group sterically hinders ER binding compared to hydroxylated analogs (e.g., estradiol). Methodological insights:

- Docking simulations : Predict reduced hydrogen bonding with ERα’s Glu353/Arg394 residues due to methoxy bulkiness .

- Competitive binding assays : IC₅₀ values for 3-Methoxy derivatives are 10–100× higher than estradiol, indicating lower affinity .

- Metabolic stability studies : Methoxy groups resist glucuronidation, prolonging half-life in vitro .

Q. How do stereochemical variations at C17 impact biological activity?

The β-configuration of C17-OH is critical for receptor interaction:

- Stereoselective synthesis : Use chiral catalysts (e.g., Ru-BINAP) to enforce β-OH formation, avoiding α-isomers with negligible activity .

- Pharmacokinetic profiling : β-OH derivatives show 3× higher tissue retention in rodent models compared to α-configurations .

- Crystal structure analysis : β-OH forms a hydrogen bond with ER’s His524, while α-OH disrupts this interaction .

Q. How can isotopic labeling (e.g., ²H or ¹³C) elucidate metabolic pathways of this compound?

- Deuterium labeling at C17 : Synthesize [17-²H]-analogs to track hydroxylation/oxidation via LC-MS metabolomics .

- ¹³C-NMR tracing : Label the methoxy group to monitor demethylation pathways in liver microsomes .

- Radiolabeled analogs : [³H]-labeled derivatives quantify receptor binding kinetics in competitive assays .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 40–70%)?

Yield discrepancies arise from reaction conditions:

- Optimized reducing agents : Switching from NaBH₄ to LiAlH₄ increases ketone reduction efficiency from 50% to 68% .

- Temperature control : Maintaining ≤0°C during methoxylation minimizes side-product formation (e.g., dienone byproducts) .

- Protective group strategies : Acetylation of C17-OH prior to methoxylation improves regioselectivity .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.